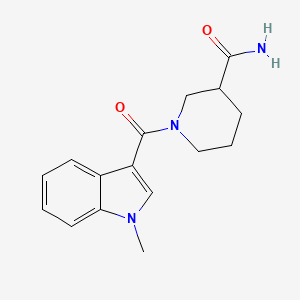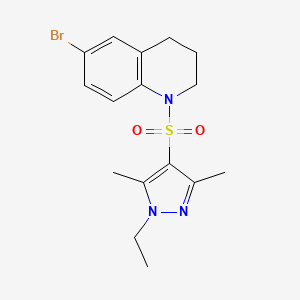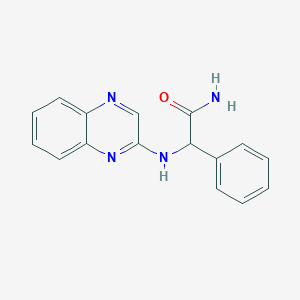
3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate is an organic compound that features a naphthalene ring attached to a propyl chain, which is further connected to a methylsulfonylpropanoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate typically involves the esterification of 3-naphthalen-1-ylpropyl alcohol with 2-methylsulfonylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then isolated and purified using industrial-scale purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various ester derivatives depending on the nucleophile used.
科学的研究の応用
3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The naphthalene ring can also participate in π-π interactions with aromatic residues in proteins .
類似化合物との比較
Similar Compounds
2-Methylsulfonylpropanoic acid 3-(1-naphthalenyl)propyl ester: Similar structure but different functional groups.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Contains a naphthalene ring but different substituents.
Uniqueness
3-Naphthalen-1-ylpropyl 2-methylsulfonylpropanoate is unique due to its combination of a naphthalene ring and a methylsulfonylpropanoate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
特性
IUPAC Name |
3-naphthalen-1-ylpropyl 2-methylsulfonylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S/c1-13(22(2,19)20)17(18)21-12-6-10-15-9-5-8-14-7-3-4-11-16(14)15/h3-5,7-9,11,13H,6,10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLGXIVHQIMHCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCCCC1=CC=CC2=CC=CC=C21)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[4-(1,2,4-Triazol-1-yl)phenyl] 2,4-difluorobenzenesulfonate](/img/structure/B6619759.png)

![3-[4-(3-Chlorobenzoyl)piperazin-1-yl]oxolan-2-one](/img/structure/B6619773.png)

![4-[(1,5-Dimethylpyrazole-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B6619782.png)

![2-chloro-N-[2-(2-ethylanilino)-2-oxoethyl]-6-(methylamino)pyridine-4-carboxamide](/img/structure/B6619790.png)
![1-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-(furan-3-ylmethyl)urea](/img/structure/B6619802.png)
![4-[(2-Chloro-4-fluorophenyl)carbamoylamino]cyclohexane-1-carboxylic acid](/img/structure/B6619806.png)
![N-[1-[(2-hydroxy-3-methoxypropyl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B6619812.png)

![1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-[4-(pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B6619836.png)
![(1-Methyl-1h-pyrazol-4-yl)(5-methylfuro[3,2-b]pyridin-2-yl)methanone](/img/structure/B6619840.png)

